molecular formula C9H8BrNO4 B1266405 5-Bromo-N-(carboxymethyl)anthranilic acid CAS No. 32253-75-1

5-Bromo-N-(carboxymethyl)anthranilic acid

Cat. No. B1266405
CAS RN: 32253-75-1
M. Wt: 274.07 g/mol
InChI Key: NGTZRRAYYJFRDA-UHFFFAOYSA-N
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Description

Anthranilic acid derivatives, including "5-Bromo-N-(carboxymethyl)anthranilic acid," have been extensively studied for their diverse chemical and biological properties. These compounds are foundational in synthesizing a wide range of pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of anthranilic acid derivatives often involves palladium-catalyzed ortho-C-H amidation of benzoic acids, a method highlighted by Ng, Ng, and Yu (2012) for its efficiency in forming anthranilic acids by direct intermolecular amidation (Ng, Ng, & Yu, 2012). This method can likely be adapted to synthesize "5-Bromo-N-(carboxymethyl)anthranilic acid" by choosing appropriate starting materials and conditions.

Molecular Structure AnalysisThe molecular structure of anthranilic acid derivatives is characterized using various spectroscopic techniques. For instance, Skorik et al. (2004) synthesized and analyzed the copper(II) complexes of N-(2-carbamoylethyl)anthranilic acid, providing insights into the coordination chemistry and structural aspects of these complexes (Skorik et al., 2004). Similar approaches can be employed to study the structure of "5-Bromo-N-(carboxymethyl)anthranilic acid."

Chemical Reactions and Properties

Anthranilic acid derivatives participate in a variety of chemical reactions, offering functionalities that are useful in organic synthesis and pharmaceutical design. The versatility of these compounds is illustrated by the synthesis of complex molecules from simple anthranilic acids, as discussed by Giri, Lam, and Yu (2010) (Giri, Lam, & Yu, 2010).

Physical Properties Analysis

The physical properties of anthranilic acid derivatives, such as solubility, melting points, and crystalline structure, are critical for their application in various fields. The work by Mei, August, and Wolf (2006) on the regioselective copper-catalyzed amination of chlorobenzoic acids provides valuable data on the physical properties of N-aryl anthranilic acid derivatives, which can be extrapolated to "5-Bromo-N-(carboxymethyl)anthranilic acid" (Mei, August, & Wolf, 2006).

Chemical Properties Analysis

The chemical properties of anthranilic acid derivatives, such as acidity/basicity, reactivity, and stability, play a significant role in their functionality. Studies on the acid-base properties and reactivity of derivatives, like those conducted by Isaev et al. (2013), offer insights into the influence of substituents on the chemical behavior of these compounds (Isaev et al., 2013).

Scientific Research Applications

Synthesis and Derivative Formation

5-Bromo-N-(carboxymethyl)anthranilic acid and its derivatives have been synthesized and studied for various applications. Khalifa et al. (1982) described the synthesis of derivatives like 6-bromo-1-ethyl-2,4-dioxo-tetrahydroquinazoline, using a procedure involving the novel synthesis of 2,5-dibromobenzoic acid from anthranilic acid (Khalifa et al., 1982). Additionally, Avotin'sh et al. (1999) discussed the reaction of anthranilic acid with pinanoic and pinonoic acid chlorides to produce N-acyl derivatives, leading to various quinazolinones (Avotin'sh et al., 1999).

Antimicrobial and Hemostatic Activities

The sodium salts of N-acyl-5-bromo(3,5-dibromo)anthranilic acids, derived from acylation of anthranilic acids, exhibited hemostatic and antimicrobial activities against Staphylococcus aureus and Escherichia coli (Andryukov et al., 2011).

Anti-Inflammatory and Hypoglycemic Activities

Sharma et al. (2002) synthesized new derivatives of 5-bromo-N-(carboxymethyl)anthranilic acid and screened them for anti-inflammatory activity, with some showing significant inflammation inhibitory activity (Sharma et al., 2002). In the realm of diabetes research, Kurbatov et al. (2014) created NH-aroyl-5-bromo(iodine)anthranilic acid amides and tested them for hypoglycemic activity, finding a significant sugar-reducing effect in some compounds (Kurbatov et al., 2014).

Insecticidal Applications

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, demonstrating good insecticidal activities against the diamondback moth, Plutella xylostella (Qi et al., 2014).

Antiviral Activities

In the field of virology, Selvam et al. (2010) evaluated 2,3-disubstitutedquinazolin-4(3H)-ones, derived from anthranilic acid, for antiviral activity against HIV, HSV, and vaccinia viruses, with some compounds showing notable antiviral activity (Selvam et al., 2010).

Physicochemical Studies

Refat et al. (2014) conducted a study on Mn(II), Co(II), and Cu(II) complexes with novel heterocyclic ligands derived from anthranilic acid, exploring their physicochemical properties and potential antibacterial and antifungal activities (Refat et al., 2014).

properties

IUPAC Name

5-bromo-2-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZRRAYYJFRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186007
Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-(carboxymethyl)anthranilic acid

CAS RN

32253-75-1
Record name 5-Bromo-N-(carboxymethyl)anthranilic acid
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Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Record name 32253-75-1
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Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Record name N-(4-bromo-2-carboxyphenyl)glycine
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N Na2CO3, a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N Na2CO3 was slowly added dropwise. Then, after stirred for 20 hours at 80° C., the reaction mixture was cooled down to room temperature. 50 ml of ether and 8 ml of 2 N hydrochloric acid were added to the mixture. The organic phase was separated, and dried with MgSO4. After evaporation, a light brown solid was obtained. The solid was purified by silica gel column chromatography (ethyl acetate/methanol, v/v, 1/1) to obtain a white solid (2-(N-carboxymethylamino)-5-bromobenzoic acid) (1.55 g, yield: 60%; mp: 178-180° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Chacko, CJ Barker, KW Beagley… - Molecular …, 2014 - Wiley Online Library
One of the most significant activities induced by interferon‐gamma against intracellular pathogens is the induction of IDO (indoleamine 2,3‐dioxygenase) expression, which …
Number of citations: 17 onlinelibrary.wiley.com
A Chacko - 2015 - eprints.qut.edu.au
This thesis has made a significant contribution to future chlamydial research by uncovering the chlamydial pathogenic mechanisms which will potentially help in the development of …
Number of citations: 2 eprints.qut.edu.au

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